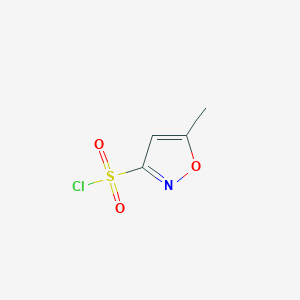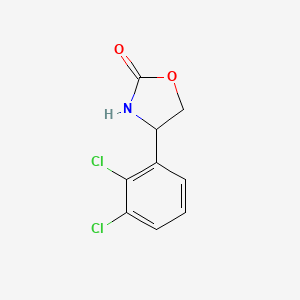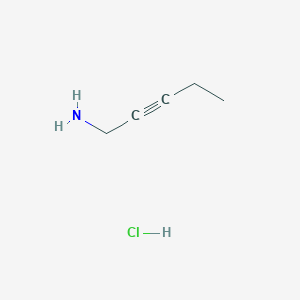
Pent-2-yn-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-2-yn-1-amine hydrochloride is an organic compound that belongs to the class of alkynes and amines. It is characterized by the presence of a triple bond between the second and third carbon atoms and an amine group attached to the first carbon atom. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pent-2-yn-1-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of pent-2-yne with ammonia in the presence of a catalyst. Another method includes the reduction of pent-2-yn-1-nitrile using hydrogen gas and a metal catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure high yields.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical reactions. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is then purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Pent-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Pent-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of pent-2-yn-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-4-yn-1-amine: Similar structure but with the triple bond at a different position.
Propargylamine: Contains a triple bond and an amine group but with a shorter carbon chain.
But-2-yn-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness
Pent-2-yn-1-amine hydrochloride is unique due to its specific positioning of the triple bond and amine group, which imparts distinct reactivity and properties. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H10ClN |
|---|---|
Poids moléculaire |
119.59 g/mol |
Nom IUPAC |
pent-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h2,5-6H2,1H3;1H |
Clé InChI |
UQHVVDFZWOHWEM-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)

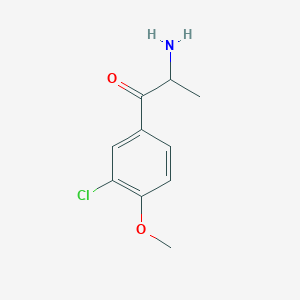
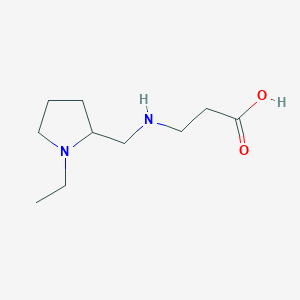
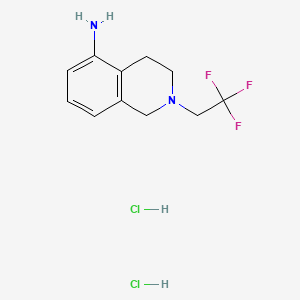
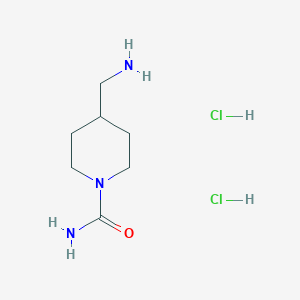
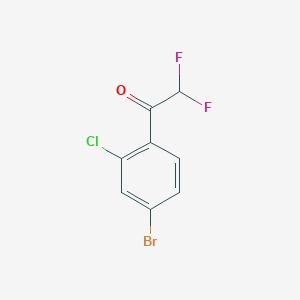

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)

